![molecular formula C18H24N4O B2905655 {1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol CAS No. 2380070-66-4](/img/structure/B2905655.png)
{1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol
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Overview
Description
{1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is a complex organic compound characterized by its unique structure, which includes a quinoxaline ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol typically involves multi-step organic reactions. The process begins with the formation of the quinoxaline ring, followed by the introduction of the piperidine and pyrrolidine rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are investigating its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental technology.
Mechanism of Action
The mechanism of action of {1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and piperidine-containing molecules. Examples include:
- {1-[1-(Quinoxalin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol analogs with different substituents on the quinoxaline ring.
- Piperidine derivatives with varying functional groups.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
[1-(1-quinoxalin-2-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-13-15-4-3-9-22(15)14-7-10-21(11-8-14)18-12-19-16-5-1-2-6-17(16)20-18/h1-2,5-6,12,14-15,23H,3-4,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZRFDGWAXZGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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